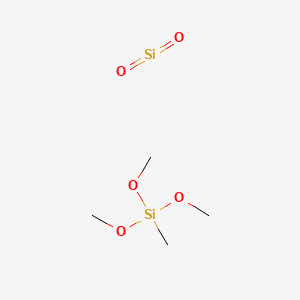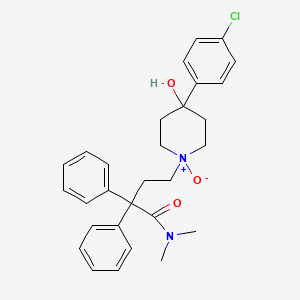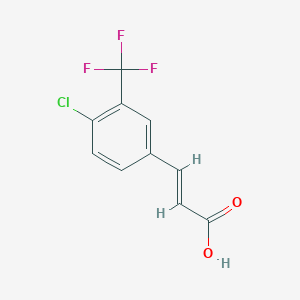
dioxosilane;trimethoxy(methyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxosilane;trimethoxy(methyl)silane is an organosilicon compound with the molecular formula C4H12O5Si2. It is a colorless, free-flowing liquid that is primarily used as a crosslinker in the preparation of polysiloxane polymers . This compound is known for its ability to undergo hydrolysis and condensation reactions, making it valuable in various industrial applications .
Méthodes De Préparation
Dioxosilane;trimethoxy(methyl)silane is typically synthesized from methyltrichlorosilane and methanol. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ] This reaction is an example of alcoholysis of alkylchlorosilanes, which usually proceeds via an S_N2 mechanism . Industrial production methods often involve similar processes, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Dioxosilane;trimethoxy(methyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: This compound hydrolyzes in the presence of water, forming silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxane polymers.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and various nucleophiles. The major products formed from these reactions are silanols, methanol, and polysiloxane polymers .
Applications De Recherche Scientifique
Dioxosilane;trimethoxy(methyl)silane has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism by which dioxosilane;trimethoxy(methyl)silane exerts its effects is through hydrolysis and condensation reactions. Upon exposure to water, it hydrolyzes to form silanols and methanol. The silanols can then condense to form siloxane bonds, leading to the formation of polysiloxane networks . These reactions are crucial for its role as a crosslinker and surface treatment agent .
Comparaison Avec Des Composés Similaires
Dioxosilane;trimethoxy(methyl)silane can be compared to other similar compounds such as:
Trimethoxysilane: This compound also contains hydrolyzable siloxane bonds and is used in similar applications, but it lacks the methyl group present in this compound.
Octadecyltrimethoxysilane: This compound has a longer alkyl chain, making it more hydrophobic and suitable for different surface treatments.
The uniqueness of this compound lies in its balance of reactivity and stability, making it versatile for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
68584-81-6 |
|---|---|
Formule moléculaire |
C4H12O3Si |
Poids moléculaire |
136.22 g/mol |
Nom IUPAC |
dioxosilane;trimethoxy(methyl)silane |
InChI |
InChI=1S/C4H12O3Si.O2Si/c1-5-8(4,6-2)7-3;1-3-2/h1-4H3; |
Clé InChI |
BFXIKLCIZHOAAZ-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(OC)OC.O=[Si]=O |
SMILES canonique |
CO[Si](C)(OC)OC |
Point d'ébullition |
102.5 °C |
Description physique |
Liquid; WetSolid, Liquid |
Numéros CAS associés |
25498-03-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















